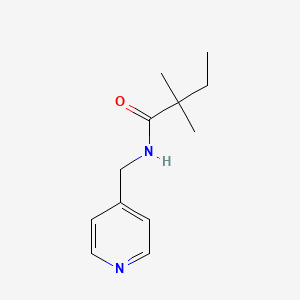
2,2-dimethyl-N-(4-pyridylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-(4-pyridylmethyl)butanamide is an organic compound with the molecular formula C11H16N2O. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its structural complexity, which includes a pyridine ring and a branched alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(4-pyridylmethyl)butanamide typically involves the reaction of 4-pyridylmethylamine with 2,2-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-pyridylmethylamine+2,2-dimethylbutanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents like dichloromethane or toluene are often used, and the reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(4-pyridylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Brominated derivatives of the pyridine ring.
Scientific Research Applications
2,2-dimethyl-N-(4-pyridylmethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(4-pyridylmethyl)butanamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-(4-pyridinyl)butanamide
- N-(4-pyridyl)pivalamide
- 4-(2,2,2-trimethylacetamido)pyridine
Uniqueness
2,2-dimethyl-N-(4-pyridylmethyl)butanamide is unique due to its specific structural features, such as the branched alkyl chain and the pyridine ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,2-dimethyl-N-(pyridin-4-ylmethyl)butanamide |
InChI |
InChI=1S/C12H18N2O/c1-4-12(2,3)11(15)14-9-10-5-7-13-8-6-10/h5-8H,4,9H2,1-3H3,(H,14,15) |
InChI Key |
RPJXDPRNKGMPGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NCC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















